3-bromo-2-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide
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Overview
Description
3-bromo-2-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is a complex organic compound that features a bromine atom, a methyl group, and a pyridinyl azetidinyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-bromo-2-methylbenzoic acid with 1-(pyridin-2-yl)azetidine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
3-bromo-2-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are common.
Coupling: Palladium catalysts and boronic acids are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-bromo-2-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It is used in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 3-bromo-2-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine atom and the pyridinyl azetidinyl group likely play crucial roles in these interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide
- 3-bromo-1-(3-chloro-2-pyridinyl)-N-[2-methyl-6-(methylcarbamoyl)phenyl]-1H-pyrazole-5-carboxamide
Uniqueness
3-bromo-2-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azetidinyl group, in particular, sets it apart from other similar compounds.
Properties
Molecular Formula |
C16H16BrN3O |
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Molecular Weight |
346.22 g/mol |
IUPAC Name |
3-bromo-2-methyl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide |
InChI |
InChI=1S/C16H16BrN3O/c1-11-13(5-4-6-14(11)17)16(21)19-12-9-20(10-12)15-7-2-3-8-18-15/h2-8,12H,9-10H2,1H3,(H,19,21) |
InChI Key |
NQWMJSJXEKUYTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)NC2CN(C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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